molecular formula C12H13ClFNO2 B1462574 1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol CAS No. 1156764-68-9

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol

Cat. No. B1462574
M. Wt: 257.69 g/mol
InChI Key: VCMOSIKPDVNHKZ-UHFFFAOYSA-N
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Description

“1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H13ClFNO2 . It is of interest in the field of organic chemistry due to its unique biochemical properties .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which include “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol”, has been achieved via various methods. One such method involves an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” has been analyzed using various techniques. The compound has a molecular weight of 255.6726432 . Further studies on similar compounds suggest that the conformation of the piperidin ring in the solution state can be studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode .


Chemical Reactions Analysis

Piperidones, including “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol” include a molecular weight of 255.6726432 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, is not available in the retrieved sources.

Scientific Research Applications

Conformational Analysis and Crystal Structure

A study by Ribet et al. (2005) explored the conformational analysis and crystal structure of a related compound, providing insights into its solid and solution conformations through NMR analyses and X-ray crystallography. The study also investigated thermal stability and phase transitions, contributing to the understanding of the compound's physical properties and potential applications in material science (Ribet et al., 2005).

PET Imaging of NR2B NMDA Receptors

Labas et al. (2011) developed novel specific PET radioligands containing a closely related moiety for the imaging of NR2B subunit-containing NMDA receptors. Although the study concluded that the developed compounds were not suitable for the intended imaging due to poor brain penetration, it highlights the application of such structures in developing imaging agents for neuroscience research (Labas et al., 2011).

Synthesis of Inhibitors

A synthesis method for 1-(4-Fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, a compound related to your query, was described by Hao Jing-shan (2006). This process might be relevant for the synthesis of inhibitors targeting specific biological pathways, indicating potential applications in drug development and medicinal chemistry (Hao Jing-shan, 2006).

Aurora Kinase Inhibitor

Research into Aurora kinase inhibitors, which may be useful in treating cancer, involves compounds with structural similarities to your query. These inhibitors target a critical enzyme in cell division, showcasing the application of such compounds in oncology and the development of new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Reversible Fluorescence Probe for Detection in Living Cells

A study by Wang et al. (2016) synthesized a reversible fluorescent probe incorporating a related piperidin-1-ol group for cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This highlights the chemical's potential in developing tools for biological and chemical sensing, with applications in cell biology and diagnostics (Wang et al., 2016).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-11-7-8(14)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMOSIKPDVNHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorobenzoyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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